molecular formula C9H11NO3 B14580598 Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 61327-53-5

Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14580598
CAS No.: 61327-53-5
M. Wt: 181.19 g/mol
InChI Key: JEHJNEODEMNOFT-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline. The reaction is carried out under reflux conditions with vigorous stirring for a short period, followed by dilution with ethanol and further refluxing . Another method involves the use of terminal alkynes, isocyanates, and malonates in a domino catalytic reaction to form dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61327-53-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1,3-dimethyl-2-oxopyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-7(9(12)13-3)4-5-10(2)8(6)11/h4-5H,1-3H3

InChI Key

JEHJNEODEMNOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN(C1=O)C)C(=O)OC

Origin of Product

United States

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